Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)-
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Overview
Description
Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- is an organic compound with the molecular formula C8H5Cl2F3 It is a derivative of benzene where the hydrogen atoms are substituted with dichloro and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- typically involves the reaction of benzene with 2,2-dichloro-1,1,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the substitution reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using distillation or other separation techniques to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the dichloro and trifluoroethyl groups can be replaced by other substituents.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced compounds .
Scientific Research Applications
Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: A similar compound with trifluoroethyl substitution but without the dichloro groups.
(1,1-dichloro-2,2,2-trifluoroethyl)benzene: Another related compound with a different substitution pattern
Uniqueness
Benzene, (2,2-dichloro-1,1,2-trifluoroethyl)- is unique due to the presence of both dichloro and trifluoroethyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired .
Properties
CAS No. |
379-01-1 |
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Molecular Formula |
C8H5Cl2F3 |
Molecular Weight |
229.02 g/mol |
IUPAC Name |
(2,2-dichloro-1,1,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5Cl2F3/c9-8(10,13)7(11,12)6-4-2-1-3-5-6/h1-5H |
InChI Key |
RGRSYVNGRPCPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(Cl)Cl)(F)F |
Origin of Product |
United States |
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